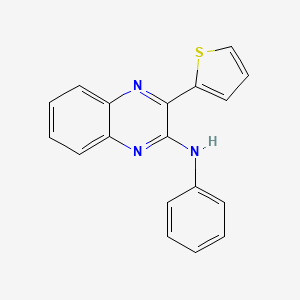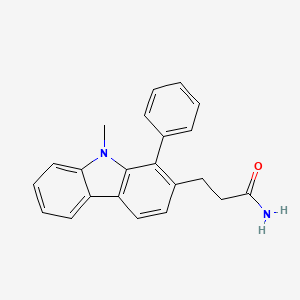amino}-1-diazonioprop-1-en-2-olate CAS No. 922705-65-5](/img/structure/B14203220.png)
3-{[(Benzyloxy)carbonyl](methyl)amino}-1-diazonioprop-1-en-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{(Benzyloxy)carbonylamino}-1-diazonioprop-1-en-2-olate is a complex organic compound with a unique structure that includes a benzyloxycarbonyl group, a methylamino group, and a diazoniopropenolate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Benzyloxy)carbonylamino}-1-diazonioprop-1-en-2-olate typically involves multiple steps, starting with the preparation of the benzyloxycarbonyl (Cbz) protected amine. This is followed by the introduction of the diazoniopropenolate group through a series of reactions involving diazotization and coupling reactions. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the purification of intermediates and the final product using techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-{(Benzyloxy)carbonylamino}-1-diazonioprop-1-en-2-olate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions can lead to a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
3-{(Benzyloxy)carbonylamino}-1-diazonioprop-1-en-2-olate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-{(Benzyloxy)carbonylamino}-1-diazonioprop-1-en-2-olate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting enzyme activity or modulating receptor function, leading to various biological effects. The pathways involved can include binding to active sites, altering enzyme conformation, or affecting signal transduction processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-{(Benzyloxy)carbonylamino}-1-diazoniumprop-1-en-2-olate
- 3-{(Benzyloxy)carbonylamino}-1-diazonioprop-1-en-2-ol
Uniqueness
3-{(Benzyloxy)carbonylamino}-1-diazonioprop-1-en-2-olate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of 3-{(Benzyloxy)carbonylamino}-1-diazonioprop-1-en-2-olate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
922705-65-5 |
|---|---|
Fórmula molecular |
C12H13N3O3 |
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
benzyl N-(3-diazo-2-oxopropyl)-N-methylcarbamate |
InChI |
InChI=1S/C12H13N3O3/c1-15(8-11(16)7-14-13)12(17)18-9-10-5-3-2-4-6-10/h2-7H,8-9H2,1H3 |
Clave InChI |
NUUZUIOHIZRCEX-UHFFFAOYSA-N |
SMILES canónico |
CN(CC(=O)C=[N+]=[N-])C(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(3-fluorophenyl)urea](/img/structure/B14203144.png)
![N-[5-(4-methoxyphenyl)-4-methyl-2-phenylphenyl]benzamide](/img/structure/B14203146.png)
![7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-one](/img/structure/B14203149.png)
![Piperidine, 4-(3-chloro-4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B14203150.png)

![3-(Octyloxy)-2-(2-{2-[2-(octyloxy)phenoxy]ethoxy}ethoxy)benzaldehyde](/img/structure/B14203153.png)

![Methanone, (3-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl-](/img/structure/B14203192.png)
![[(1,5-Dimethyl-2,3-diphenyl-1H-indol-6-yl)methylidene]propanedinitrile](/img/structure/B14203196.png)

![Methanone, [3-[(2S)-1-methyl-2-pyrrolidinyl]-4-pyridinyl]phenyl-](/img/structure/B14203205.png)


